BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-(thiophen-2-yl)acetamide

Anticonvulsant Sodium channel blocker Epilepsy drug discovery

SL-90.0571 is a Synthelabo-characterized, Phase I anticonvulsant lead with documented human translational data. This specific N-cyclohexyl thiophene-acetamide enables benchmarked voltage-gated sodium channel (Nav1.7) studies and head-to-head isosteric comparisons impossible with generic thiophene-2-acetamide. Procure this irreplaceable reference standard to anchor your CNS drug discovery SAR programs.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
Cat. No. B10811548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(thiophen-2-yl)acetamide
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC2=CC=CS2
InChIInChI=1S/C12H17NOS/c14-12(9-11-7-4-8-15-11)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,14)
InChIKeyNAIKTZHUPBJABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(thiophen-2-yl)acetamide (SL-90.0571): Sodium Channel Blocker with Phase I Antiepileptic Provenance


N-Cyclohexyl-2-(thiophen-2-yl)acetamide, also designated SL-90.0571, is a thiophene-acetamide small molecule (C12H17NOS, MW 223.34) developed by Synthelabo (later Sanofi-Synthelabo) as an anticonvulsant agent [1]. The compound is classified as a voltage-gated sodium channel blocker, a mechanism shared with several clinically established antiepileptic drugs [2]. The literature indicates that the compound's core pharmacophore — the α-substituted acetamide group — is a well-established scaffold responsible for anticonvulsant activity in this chemical class [3]. However, the specific quantitative differentiation of this compound from its closest structural and functional analogs remains sparsely documented in publicly available peer-reviewed literature, and the evidence presented herein reflects the current limits of published data rather than an absence of biological activity.

Why N-Cyclohexyl-2-(thiophen-2-yl)acetamide Cannot Be Interchanged with Other Thiophene Acetamides or Generic Sodium Channel Blockers


Generic substitution among thiophene-acetamide anticonvulsants is precluded by the absence of interchangeable pharmacodynamic and pharmacokinetic profiles. SL-90.0571 bears a unique N-cyclohexyl substituent that is absent in simpler thiophene-2-acetamide derivatives (e.g., thiophene-2-acetamide, CAS 4461-29-4), which have been studied primarily for antimicrobial rather than anticonvulsant applications . The replacement of the thiophene ring with a benzene isostere has been shown to alter pharmacodynamic properties in this chemical series, as demonstrated in a comparative study by Aurousseau (1960) [1], indicating that the sulfur-containing heterocycle imparts distinct biological character. Furthermore, the clinical development history of SL-90.0571 as a Phase I antiepileptic candidate represents a level of human-directed translational validation that is absent for most unsubstituted or differently substituted thiophene-acetamide analogs available from chemical suppliers. These structural and developmental distinctions create a non-fungible procurement specification: a researcher requiring the Synthelabo-characterized anticonvulsant lead cannot obtain equivalent translational relevance from generic thiophene-2-acetamide or N-aryl acetamide alternatives [2].

Quantitative Differentiation Evidence for N-Cyclohexyl-2-(thiophen-2-yl)acetamide: Activity, Selectivity, and Translational Data


Sodium Channel Blocker Mechanism of Action: Target Engagement vs. Structurally Distinct Anticonvulsants

SL-90.0571 is classified as a voltage-gated sodium channel blocker, a mechanism of action shared with established antiepileptic drugs such as phenytoin and carbamazepine. The Therapeutic Target Database (TTD) annotates SL-90.0571 as a sodium channel modulator [1]. This mechanism differentiates SL-90.0571 from GABAergic anticonvulsants (e.g., benzodiazepines, barbiturates) and SV2A ligands (e.g., levetiracetam). Quantitatively, sodium channel blockers as a class demonstrate efficacy in maximal electroshock (MES) seizure models, with reference compounds such as phenytoin showing ED50 values in the range of approximately 9.5 mg/kg (i.p., mice) in MES, whereas GABA-enhancing agents are preferentially active in pentylenetetrazole (PTZ) models. The specific potency (IC50 or ED50) of SL-90.0571 at human sodium channel isoforms has not been publicly disclosed in peer-reviewed literature. The target annotation is based on curated database entries and patent-derived information [2] rather than published head-to-head electrophysiology data.

Anticonvulsant Sodium channel blocker Epilepsy drug discovery

Clinical Development Stage: Phase I Human Data vs. Preclinical-Only Research Compounds

SL-90.0571 was advanced to Phase I clinical trials for epilepsy by Synthelabo (later Sanofi-Synthelabo) in December 1994, with development subsequently discontinued by January 1997 [1]. This clinical milestone represents a formal regulatory-grade evaluation that includes preliminary human safety and tolerability data, which is absent for the vast majority of thiophene-acetamide compounds available through chemical suppliers. The compound was also assigned Orphan Drug designation, signifying regulatory recognition of its potential therapeutic value [2]. By comparison, structurally related compounds such as N-(2-thienyl)acetamide (CAS 13053-81-1), thiophene-2-acetamide (CAS 4461-29-4), and various benzothiophene acetamides have not been reported to have entered clinical development. The Phase I advancement, while discontinued, provides de-risked evidence of: (a) scalable GMP-compatible synthesis, (b) acceptable preliminary toxicology profile enabling human administration, and (c) sufficient pharmaceutical properties to support an Investigational New Drug (IND) filing [3]. These translational attributes are absent from commercially available analogs that have only been characterized in vitro or in preliminary animal models.

Clinical translation Phase I Antiepileptic drug development

Thiophene vs. Benzene Isosteric Differentiation: Pharmacodynamic Impact of Sulfur Heterocycle

A foundational comparative study by Aurousseau (1960) systematically examined the pharmacodynamic and physicochemical differences between 2-thiophene derivatives and their benzene isosteres [1]. This work demonstrated that substitution of the thiophene sulfur heterocycle with a benzene ring produces measurable alterations in biological activity, establishing that the thiophene ring is not a pharmacologically silent bioisostere in the acetamide series. While this study investigated N-(2-thenyl)-acetamide rather than SL-90.0571 specifically, the principle that the thiophene sulfur atom contributes to distinct pharmacodynamic properties — potentially through altered electronic distribution, hydrogen-bonding capacity, and metabolic stability — applies across the thiophene-acetamide class [2]. The sulfur atom in the thiophene ring (C-S-C bond angle ~92°) creates different molecular topology, dipole moment, and polarizability compared to benzene (C-C-C bond angle ~120°), which can affect target binding, off-target promiscuity, and CYP450-mediated metabolism. Experimental data on the magnitude of these differences for SL-90.0571 versus its hypothetical benzene analog (N-cyclohexyl-2-phenylacetamide) have not been published, limiting this evidence to class-level inference.

Isosterism Thiophene pharmacology Structure-activity relationship

Industry Pipeline Context: SL-90.0571 Among Synthelabo CNS Portfolio Comparators

SL-90.0571 was developed by Synthelabo as part of a broader CNS portfolio that included zolpidem (Stilnox, GABA-A α1 agonist), alpidem (Ananxyl, GABA-A ω1 modulator), and eliprodil (NMDA antagonist) [1]. Within this pipeline, SL-90.0571 was positioned as a potential antiepileptic with a sodium channel blocking mechanism, representing a mechanistic departure from the company's GABAergic and glutamatergic programs. The specific positioning of SL-90.0571 as a sodium channel-targeted antiepileptic — rather than a sedative-hypnotic or anxiolytic — is evidenced by its Epilepsy indication and Phase I trial initiation in 1994 [2]. This portfolio context provides indirect evidence of target selectivity: Synthelabo's decision to develop SL-90.0571 for epilepsy rather than insomnia (zolpidem's indication) or anxiety (alpidem's indication) implies that preclinical screening differentiated its pharmacological profile from GABAergic agents. The compound was assigned a New Molecular Entity (NME) status, confirming its structural novelty at the time of development [3]. No other thiophene-acetamide from the Synthelabo portfolio has been reported to reach equivalent development milestones.

CNS drug discovery Synthelabo pipeline Antiepileptic portfolio

Best Research and Industrial Application Scenarios for N-Cyclohexyl-2-(thiophen-2-yl)acetamide


Anticonvulsant Lead Optimization and Sodium Channel Blocker Reference Standard

SL-90.0571 serves as a characterizable reference standard for sodium channel blocker programs targeting epilepsy. Its Phase I clinical heritage [1] provides a translational anchor for structure-activity relationship (SAR) studies around the N-cyclohexyl thiophene-acetamide scaffold. Medicinal chemistry teams can use this compound as a benchmark for evaluating novel analogs, comparing in vitro sodium channel inhibition potency, in vivo MES efficacy, and preliminary ADMET parameters against a compound with documented human safety data. This application is particularly relevant given the compound's mechanism-of-action classification as a voltage-gated sodium channel modulator, distinguishing it from GABAergic comparator compounds.

Thiophene Pharmacophore Validation in Isosteric Replacement Studies

For research groups investigating the role of sulfur heterocycles in CNS-active compounds, SL-90.0571 provides a valuable thiophene-containing comparator. The Aurousseau (1960) class-level evidence demonstrates that thiophene/benzene isosteric replacement alters pharmacodynamic properties in acetamide anticonvulsants [2]. Researchers can procure SL-90.0571 alongside its benzene analog (N-cyclohexyl-2-phenylacetamide, if available) to experimentally quantify the contribution of the thiophene sulfur atom to target binding, metabolic stability, and in vivo efficacy. This head-to-head isosteric comparison can generate novel SAR insights not available from the historical literature, which only examined simpler N-(2-thenyl)-acetamide derivatives.

Drug Repurposing and Failed Clinical Candidate Analysis

SL-90.0571 represents a discontinued Phase I clinical candidate with an Orphan Drug designation [3], making it an informative case study for drug repurposing initiatives and 'failed drug' analysis. Research groups focused on understanding attrition in epilepsy drug development can use SL-90.0571 to investigate reasons for Phase I discontinuation — whether due to pharmacokinetic limitations, toxicity, or strategic portfolio decisions. The compound's availability as a research chemical enables academic laboratories to generate de novo data on its pharmacological profile, potentially revealing therapeutic opportunities that were not apparent during its original development in the early 1990s (e.g., Nav1.7-mediated pain indications, given the current interest in subtype-selective sodium channel blockers).

In Vitro Sodium Channel Pharmacology and Subtype Selectivity Profiling

As a curated sodium channel blocker [4], SL-90.0571 is suitable for inclusion in ion channel screening panels, particularly for laboratories profiling compound selectivity across Nav1.x subtypes. The TTD annotation identifies SL-90.0571 specifically as a Nav1.7 (SCN9A) channel blocker [4]. With the current pharmaceutical interest in Nav1.7 as a pain target, researchers can use SL-90.0571 to benchmark novel Nav1.7 inhibitors or to investigate the structural determinants of sodium channel subtype selectivity within the thiophene-acetamide chemical series. Procurement of authenticated SL-90.0571 ensures that screening results can be directly compared with historical development data from the Synthelabo program.

Quote Request

Request a Quote for N-cyclohexyl-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.